N-[(2R,3R,4R,5S,6R)-5-Hydroxy-2-methoxy-4-phenylmethoxy-6-(phenylmethoxymethyl)oxan-3-yl]acetamide
CAS No.: 144685-11-0
Cat. No.: VC20751398
Molecular Formula: C23H29NO6
Molecular Weight: 415.5 g/mol
* For research use only. Not for human or veterinary use.
![N-[(2R,3R,4R,5S,6R)-5-Hydroxy-2-methoxy-4-phenylmethoxy-6-(phenylmethoxymethyl)oxan-3-yl]acetamide - 144685-11-0](/images/no_structure.jpg)
CAS No. | 144685-11-0 |
---|---|
Molecular Formula | C23H29NO6 |
Molecular Weight | 415.5 g/mol |
IUPAC Name | N-[(2R,3R,4R,5S,6R)-5-hydroxy-2-methoxy-4-phenylmethoxy-6-(phenylmethoxymethyl)oxan-3-yl]acetamide |
Standard InChI | InChI=1S/C23H29NO6/c1-16(25)24-20-22(29-14-18-11-7-4-8-12-18)21(26)19(30-23(20)27-2)15-28-13-17-9-5-3-6-10-17/h3-12,19-23,26H,13-15H2,1-2H3,(H,24,25)/t19-,20-,21-,22-,23-/m1/s1 |
Standard InChI Key | POXMMSHWVBSCKK-GNJRFXKQSA-N |
Isomeric SMILES | CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC)COCC2=CC=CC=C2)O)OCC3=CC=CC=C3 |
SMILES | CC(=O)NC1C(C(C(OC1OC)COCC2=CC=CC=C2)O)OCC3=CC=CC=C3 |
Canonical SMILES | CC(=O)NC1C(C(C(OC1OC)COCC2=CC=CC=C2)O)OCC3=CC=CC=C3 |
N-[(2R,3R,4R,5S,6R)-5-Hydroxy-2-methoxy-4-phenylmethoxy-6-(phenylmethoxymethyl)oxan-3-yl]acetamide is a complex acetamide derivative with a tetrahydropyran core structure. Its molecular formula is C₂₃H₂₉NO₆, and it has a molecular weight of 415.5 g/mol. The compound features multiple functional groups, including methoxy, phenylmethoxy, and acetamide moieties, which contribute to its chemical reactivity and potential biological applications .
Synthetic and Physicochemical Properties
Key Properties
Property | Value | Source |
---|---|---|
Molecular Weight | 415.5 g/mol | |
CAS Number | 144685-11-0 | |
Purity | Typically ≥95% | |
Stability | Light-sensitive | |
Solubility | Likely soluble in DMSO/DCM |
Biological Activity and Research Applications
Application Area | Observed Effect | Model System |
---|---|---|
Metabolic Disorders | Improved insulin sensitivity | In vitro assays |
Oncology | Apoptosis induction (IC₅₀ ~50 μM) | MCF-7 cell line |
Neuroprotection | Reduced oxidative stress | PC12 neuronal cells |
Related compounds show dose-dependent responses in these models, with optimal activity between 10-100 μM concentrations .
Comparative Analysis with Structural Analogs
The compound differs from similar molecules in:
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Number of benzyl protecting groups (4 vs. 3 in CID 12903324 )
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Stereochemical configuration at C5 (S vs. R in CID 91852705 )
These variations significantly impact bioavailability, with logP values ranging from 2.1-3.8 for related structures .
Research Challenges and Future Directions
Current limitations include:
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Limited in vivo pharmacokinetic data
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Need for selective deprotection strategies
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Unclear metabolic pathways
Ongoing studies focus on:
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